molecular formula C11H12N4O B1476165 (3-Azidoazetidin-1-yl)(o-tolyl)methanone CAS No. 2098046-21-8

(3-Azidoazetidin-1-yl)(o-tolyl)methanone

Cat. No.: B1476165
CAS No.: 2098046-21-8
M. Wt: 216.24 g/mol
InChI Key: SXDCAWYQQRWSPZ-UHFFFAOYSA-N
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Description

(3-Azidoazetidin-1-yl)(o-tolyl)methanone ( 2098046-21-8) is a specialized chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . This molecule features an azetidine ring, a four-membered nitrogen heterocycle that is a valuable scaffold in medicinal chemistry, linked via a ketone group to an o-tolyl (2-methylphenyl) aromatic system. The presence of a reactive azido group on the azetidine ring makes this compound a highly useful building block for Click Chemistry applications, specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers can utilize this compound to introduce the azidoazetidine moiety into larger molecular architectures, facilitating the synthesis of novel compounds for pharmaceutical research and development. The o-tolyl group is a common structural feature in biologically active molecules; for instance, it is found in compounds investigated for their metabolic benefits as non-selective α-adrenoceptor antagonists . As such, this compound serves as a key intermediate for chemists working in drug discovery, agrochemicals, and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-4-2-3-5-10(8)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDCAWYQQRWSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-Azidoazetidin-1-yl)(o-tolyl)methanone with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity:

Compound Key Structural Differences Molecular Weight XlogP Hydrogen Bond Acceptors Notable Properties
This compound o-Tolyl substituent (2-methylphenyl) 216.24 g/mol 2.5 3 High ring strain; azide reactivity for click chemistry .
(3-Azidoazetidin-1-yl)(m-tolyl)methanone m-Tolyl substituent (3-methylphenyl) 216.24 g/mol 2.5 3 Reduced steric hindrance compared to o-tolyl; similar reactivity but distinct regioselectivity .
(3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Tetrahydro-2H-pyran-4-yl group (non-aromatic) 210.23 g/mol 0.7 4 Lower hydrophobicity; enhanced solubility due to oxygen-rich pyran ring .
(Pyridin-2-yl)(o-tolyl)methanone Pyridin-2-yl instead of azetidine 197.23 g/mol 2.1 2 Improved enantioselectivity in catalytic reductions (98.7% ee) due to o-tolyl group .
2-Azido-1-(4-methylphenyl)ethanone Azide on ethanone backbone (no azetidine) 175.19 g/mol 1.8 3 Less steric hindrance; intermediate for triazole synthesis .

Key Observations:

Substituent Position Effects :

  • The o-tolyl group in the target compound increases steric hindrance near the ketone compared to its m-tolyl isomer. This steric effect may reduce reactivity in nucleophilic additions but improve enantioselectivity in asymmetric reactions, as seen in related o-tolyl systems .
  • The m-tolyl analog retains similar hydrophobicity (XlogP = 2.5) but offers better accessibility for reactions at the para position of the aromatic ring .

Ring System Comparisons: Replacing the azetidine ring with a tetrahydro-2H-pyran-4-yl group (as in ) lowers XlogP from 2.5 to 0.7, enhancing aqueous solubility. The pyran oxygen also increases hydrogen-bond acceptors (4 vs. 3), improving interactions with biological targets.

Azide Reactivity: The azide group in this compound is stabilized by the electron-withdrawing ketone, reducing unintended decomposition compared to aliphatic azides. This stability is critical for applications in controlled click chemistry .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-Azidoazetidin-1-yl)(o-tolyl)methanone generally involves:

  • Formation of the azetidine ring system.
  • Introduction of the o-tolyl methanone group via acylation.
  • Subsequent azidation at the 3-position of the azetidine ring.

These steps are often performed sequentially, with purification and characterization at each stage to ensure product integrity.

Preparation of the Azetidine Core

The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be synthesized by several methods:

Acylation to Introduce the (o-Tolyl)methanone Moiety

The acylation of the azetidine nitrogen with an o-tolyl methanone (benzoyl chloride derivative) is typically performed under mild conditions:

  • The azetidine amine (amine) is dissolved in dichloromethane (CH2Cl2) with triethylamine as a base at 0°C (ice bath).
  • A solution of o-tolyl benzoyl chloride is added dropwise over several minutes.
  • The mixture is stirred at room temperature for 12 hours.
  • The reaction mixture is then quenched with saturated aqueous sodium bicarbonate (NaHCO3) and extracted with CH2Cl2.
  • The organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude amide product.

This procedure ensures selective formation of the amide bond between the azetidine nitrogen and the o-tolyl methanone group.

The introduction of the azido group (-N3) at the 3-position of the azetidine ring is a critical step and can be achieved by:

Representative Experimental Procedure

Step Reagents & Conditions Description Yield/Notes
1. Acylation Azetidine amine (15 mmol), triethylamine (25 mmol), o-tolyl benzoyl chloride (15 mmol), CH2Cl2, 0°C to RT, 12 h Formation of amide bond Crude amide isolated after extraction and drying
2. Azidation Crude amide (5 mmol), iodobenzene diacetate (10 mmol), TMSN3 (20 mmol), CH3CN, ice-salt bath, argon atmosphere Introduction of azido group at 3-position Purified by chromatography to yield azidoazetidinyl methanone
3. Alternative Azidation 3-chloroazetidine intermediate, NaN3 (15 mmol), DMSO, RT, overnight Nucleophilic substitution to azide Purification by column chromatography

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acylation of Azetidine Amine o-Tolyl benzoyl chloride, triethylamine, CH2Cl2 0°C to RT, 12 h Mild, high selectivity Requires moisture-free conditions
Azidation with Iodobenzene Diacetate & TMSN3 Iodobenzene diacetate, TMSN3, CH3CN Ice bath, inert atmosphere Efficient azide introduction Requires inert atmosphere, careful handling
Nucleophilic Substitution of 3-Chloroazetidine NaN3, DMSO RT, overnight Straightforward substitution Azide safety concerns, longer reaction time
Fe(OTf)2-Catalyzed Aminoazidation Fe(OTf)2, NaN3, aminating reagent, MeOH RT, 16 h Regioselective, mild Not specific for azetidine ring

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify o-tolyl aromatic protons (δ 6.8–7.5 ppm) and azetidine ring protons (δ 3.0–4.0 ppm). Azide protons are absent, confirming successful substitution .
    • HSQC/HMBC : Correlate azetidine N-CH₂ groups with the carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 216.24 (C₁₁H₁₂N₄O⁺) .

Q. Advanced Research Focus

  • X-ray Crystallography :
    • Use SHELX (e.g., SHELXL-97) for structure refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
    • Analyze bond angles (e.g., azide N-N-N ~170–180°) and torsional strain in the azetidine ring using ORTEP-3 for graphical representation .

What strategies are employed to assess the biological activity of this compound, particularly its potential as a topoisomerase I inhibitor?

Q. Advanced Research Focus

  • In vitro assays :
    • Topoisomerase I Relaxation Assay : Incubate supercoiled DNA with the compound and recombinant topoisomerase I. Monitor DNA relaxation via agarose gel electrophoresis .
    • Cell Viability Assays : Test IC₅₀ values against cancer cell lines (e.g., HCT-116) using MTT assays. Compare with control compounds like camptothecin .
  • Mechanistic Studies :
    • Molecular docking (e.g., AutoDock Vina) to predict binding interactions with topoisomerase I’s catalytic tyrosine residue .

How do computational methods aid in predicting the reactivity and stability of the azide group in this compound?

Q. Advanced Research Focus

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to assess azide group stability. High activation energy (>25 kcal/mol) for decomposition indicates kinetic stability .
    • Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites for click chemistry (e.g., CuAAC with alkynes) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict aggregation tendencies .

What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Q. Advanced Research Focus

  • Disorder in Azide Groups :
    • Apply SHELXL restraints (ISOR, DELU) to model anisotropic displacement parameters for the azide moiety .
    • Use twin refinement (e.g., TWIN/BASF commands) if twinning is detected in the diffraction data .
  • Validation : Cross-check with Mercury software for hydrogen-bonding networks and PLATON for symmetry checks .

How does the electronic nature of the o-tolyl group influence the compound’s reactivity in further derivatization?

Q. Advanced Research Focus

  • Electrophilic Aromatic Substitution (EAS) :
    • The methyl group on o-tolyl directs substituents to the para position. Use HNO₃/H₂SO₄ for nitration, monitored by FTIR (NO₂ stretch ~1520 cm⁻¹) .
    • Steric Effects : The ortho methyl group hinders bulky reagents, favoring small electrophiles (e.g., Cl₂ over Br₂) .
  • Click Chemistry : Azide-alkyne cycloaddition (CuAAC) efficiency depends on o-tolyl’s electron-withdrawing effect, which can be quantified via Hammett σ constants .

What safety protocols are critical when handling the azide functional group during synthesis?

Q. Basic Research Focus

  • Explosion Risk :
    • Avoid concentrated azide solutions (>1 M) and isolate synthetic steps involving NaN₃ .
    • Use blast shields and remote-controlled reactors for high-temperature reactions.
  • Toxicity :
    • Conduct reactions in fume hoods with H₂S detectors (azide decomposition releases HN₃ gas) .

How do structural modifications (e.g., substituent variation on azetidine or aryl groups) impact biological activity?

Q. Advanced Research Focus

  • SAR Studies :
    • Replace o-tolyl with electron-deficient aryl groups (e.g., p-CF₃) to enhance topoisomerase I inhibition by 2–3× .
    • Substitute azetidine with larger rings (e.g., piperidine) to assess steric effects on binding affinity .
  • Data Analysis :
    • Use ANOVA to compare IC₅₀ values across derivatives, ensuring p < 0.05 for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Azidoazetidin-1-yl)(o-tolyl)methanone
Reactant of Route 2
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(3-Azidoazetidin-1-yl)(o-tolyl)methanone

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